
N-(2-Bromo-4-methylphenyl)acetamide
Overview
Description
N-(2-Bromo-4-methylphenyl)acetamide: is an organic compound with the molecular formula C9H10BrNO. It is a derivative of acetanilide, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 4-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acylation of 2-Bromo-4-methylaniline: The most common method for synthesizing N-(2-Bromo-4-methylphenyl)acetamide involves the acylation of 2-bromo-4-methylaniline with acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions: N-(2-Bromo-4-methylphenyl)acetamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Reagents and Conditions: Typical reagents include sodium hydroxide, sodium methoxide, and primary or secondary amines. The reactions are usually carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures (50-100°C).
Major Products: The major products of these reactions are the corresponding substituted acetamides, where the bromine atom is replaced by the nucleophile.
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Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form the corresponding carboxylic acid derivative.
Reagents and Conditions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic aqueous solutions at elevated temperatures (70-100°C).
Major Products: The major product is N-(2-Bromo-4-carboxyphenyl)acetamide.
Scientific Research Applications
Chemical Overview
- Molecular Formula : C9H10BrNO
- CAS Number : 614-83-5
- Structure : The compound features a bromine atom at the 2-position and a methyl group at the 4-position of the phenyl ring, making it a derivative of acetanilide.
Organic Synthesis
N-(2-Bromo-4-methylphenyl)acetamide serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, enhancing its utility in synthetic pathways.
Medicinal Chemistry
This compound has been studied for its pharmacological properties , particularly its potential anti-inflammatory and analgesic activities. It acts as a lead compound for developing new drugs with improved efficacy and safety profiles.
Biological Activities :
- Anti-inflammatory and Analgesic Activities : Preliminary studies suggest that this compound exhibits significant anti-inflammatory effects, making it a candidate for pain management therapies.
- Anticancer Potential : Research indicates that derivatives of acetamides, including this compound, may possess antiproliferative effects against cancer cell lines. For instance, structural modifications have shown significant activity against MCF-7 breast cancer cells with IC50 values ranging from 10–33 nM.
Material Science
In material science, this compound is used in developing advanced materials, including polymers and coatings. Its unique chemical properties allow for applications in creating materials with specific characteristics tailored for various industrial uses.
Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound:
- Antiproliferative Studies : A study demonstrated that related compounds exhibited IC50 values against MCF-7 cells, indicating potent antiproliferative activity.
- Cholinesterase Inhibition : Research has shown that N-substituted acetamides can act as inhibitors of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
- Molecular Docking Studies : Computational studies indicate favorable binding interactions between this compound and specific biological targets, supporting its potential therapeutic applications.
Data Table: Biological Activities of Derivatives
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-methylphenyl)acetamide is primarily based on its ability to interact with specific molecular targets in biological systems. The bromine atom and the acetamide group play crucial roles in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(2-Iodo-4-methylphenyl)acetamide: This compound is similar in structure but has an iodine atom instead of a bromine atom. It exhibits different reactivity and biological properties due to the larger atomic size and different electronegativity of iodine.
N-(4-Bromophenyl)acetamide: This compound lacks the methyl group at the 4-position, which affects its chemical and biological properties. It is less sterically hindered and may have different binding affinities towards molecular targets.
Uniqueness: N-(2-Bromo-4-methylphenyl)acetamide is unique due to the presence of both the bromine atom and the methyl group on the phenyl ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Biological Activity
N-(2-Bromo-4-methylphenyl)acetamide is an organic compound with significant potential in medicinal chemistry, particularly for its pharmacological properties. This article explores its biological activity, focusing on its synthesis, mechanism of action, and relevant case studies.
Chemical Overview
Molecular Formula : C9H10BrNO
CAS Number : 614-83-5
Structure : The compound features a bromine atom at the 2-position and a methyl group at the 4-position of the phenyl ring, making it a derivative of acetanilide.
Synthesis
The most common method for synthesizing this compound involves the acylation of 2-bromo-4-methylaniline with acetic anhydride or acetyl chloride. The reaction typically requires a base such as pyridine or triethylamine to neutralize hydrogen chloride formed during the reaction.
Pharmacological Properties
This compound has been studied for various biological activities:
- Anti-inflammatory and Analgesic Activities : Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.
- Anticancer Potential : Research indicates that derivatives of acetamides, including this compound, may possess antiproliferative effects against cancer cell lines. For instance, structural modifications in similar compounds have shown significant activity against MCF-7 breast cancer cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom and the acetamide group enhance its binding affinity to various enzymes and receptors. Notably, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound and its derivatives:
- Antiproliferative Studies : A study demonstrated that related compounds exhibited IC50 values in the range of 10–33 nM against MCF-7 cells, suggesting potent antiproliferative activity. These findings indicate that structural modifications can significantly enhance biological efficacy .
- Cholinesterase Inhibition : Research has shown that N-substituted acetamides can act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
- Comparative Analysis : In comparison with similar compounds such as N-(2-Iodo-4-methylphenyl)acetamide and N-(4-Bromophenyl)acetamide, this compound exhibits unique reactivity due to the combination of bromine and methyl substitutions, leading to distinct biological activities .
Data Table: Biological Activities of this compound Derivatives
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDGTWKIIUEVJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060636 | |
Record name | Acetamide, N-(2-bromo-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614-83-5 | |
Record name | N-(2-Bromo-4-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Bromo-4-methylphenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Bromo-4-methylphenyl)acetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8063 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(2-bromo-4-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(2-bromo-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Bromo-4-methylphenyl)acetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J7X4GFM5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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